3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

Description

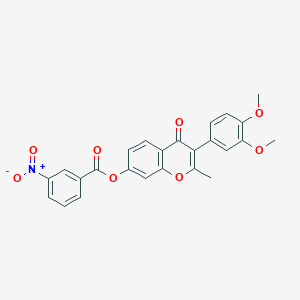

The target compound, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate, is a chromen-4-one derivative featuring a 3-nitrobenzoate ester at position 7 of the chromenone core. The 3,4-dimethoxyphenyl group at position 3 and the methyl substituent at position 2 contribute to its steric and electronic profile. Its structural complexity and substituent arrangement make it a candidate for comparative analysis with analogues.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO8/c1-14-23(15-7-10-20(31-2)22(12-15)32-3)24(27)19-9-8-18(13-21(19)33-14)34-25(28)16-5-4-6-17(11-16)26(29)30/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMKBCJDEQDZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 416.42 g/mol. The structure features a chromenone core substituted with a 3-nitrobenzoate moiety and a 3,4-dimethoxyphenyl group, contributing to its unique biological properties.

Antioxidant Activity

Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives of chromenone can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. The presence of methoxy groups in the structure enhances electron donation capabilities, increasing antioxidant activity .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential through various in vitro assays. In one study, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation .

Anticancer Properties

Several studies have investigated the anticancer potential of chromenone derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in inflammatory processes and cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in arachidonic acid metabolism .

- Cell Cycle Arrest : In cancer cells, the compound has been observed to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates .

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound may protect cells from oxidative damage while also inducing oxidative stress in cancer cells to promote apoptosis .

Data Table: Biological Activities Summary

Case Studies

- Study on Anticancer Activity : A study conducted on various chromenone derivatives found that those with methoxy substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. The study utilized MTT assays to assess cell viability post-treatment .

- Inflammation Model : In an animal model of inflammation induced by carrageenan injection, treatment with the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key distinguishing feature is the 3-nitrobenzoate ester group. This contrasts with similar compounds bearing alternative ester substituents:

- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 2-aminobenzoate (4c): Contains an aminobenzoate ester (electron-donating NH₂ group) and hydroxylated aromatic rings, enhancing polarity .

- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 2-methoxybenzoate (4d) : Features a methoxybenzoate ester (electron-donating OCH₃), further increasing hydrophilicity .

- [3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate : Combines a chlorophenyl group (electron-withdrawing Cl) and trifluoromethyl (strongly electron-withdrawing CF₃), enhancing lipophilicity .

Electronic Effects :

- The nitro group in the target compound is a stronger electron-withdrawing group compared to methoxy or amino substituents in analogues, likely influencing reactivity (e.g., electrophilic substitution) and binding interactions in biological systems.

- Dimethoxyphenyl vs.

Physicochemical Properties

A comparative analysis of molecular weights, polar surface areas (PSA), and lipophilicity (LogP) is provided below:

*Estimated based on structural similarity to analogues.

Key Observations :

Functional Group Impact on Bioactivity (Hypothetical)

Though biological data are absent in the evidence, substituent trends from analogous compounds suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.